molecular formula C14H15FN2O5S B2506438 methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate CAS No. 1376356-67-0

methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate

Cat. No. B2506438
CAS RN: 1376356-67-0
M. Wt: 342.34
InChI Key: KNLZOLACZIFXGL-UHFFFAOYSA-N
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Description

This compound is likely an organic compound containing a cyanomethyl group (-CH2CN), a 4-fluorobenzenesulfonyl group, and a propanamido group attached to an acetate. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of the benzene ring in the 4-fluorobenzenesulfonyl group .


Chemical Reactions Analysis

The cyanomethyl group, the 4-fluorobenzenesulfonyl group, and the propanamido group in this compound could participate in various chemical reactions. For example, the cyanomethyl group could undergo nucleophilic substitution reactions, and the propanamido group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyanomethyl and propanamido groups could make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reaction of its functional groups with other compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

The future research directions involving this compound could include studying its reactivity with other compounds, exploring its potential uses in chemical synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

methyl 2-[cyanomethyl-[2-(4-fluorophenyl)sulfonylpropanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S/c1-10(14(19)17(8-7-16)9-13(18)22-2)23(20,21)12-5-3-11(15)4-6-12/h3-6,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLZOLACZIFXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC#N)CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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